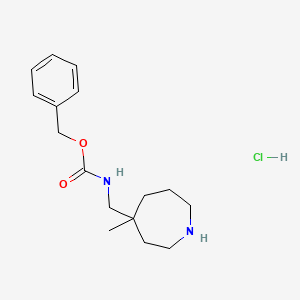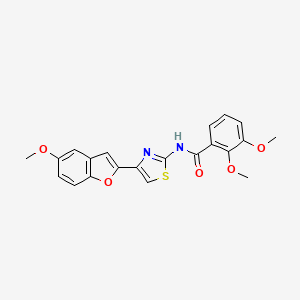
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol, also known as 3-Fluoro-4-(2-hydroxy-2-methylpropyl)pyridine, is a chemical compound with the molecular formula C8H11FNO. It is a white crystalline solid and is commonly used in scientific research for its various applications.
Mecanismo De Acción
The mechanism of action of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is not well understood. However, it is believed to act as a chiral auxiliary in various reactions, leading to the formation of chiral products. It is also believed to act as a ligand in metal-catalyzed reactions, which can lead to the formation of new chemical bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol. However, it is believed to be relatively non-toxic and has low acute toxicity. It is also believed to be metabolized relatively quickly in the body, leading to its elimination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is its versatility in various scientific research applications. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. Another area of interest is its potential as a ligand in metal-catalyzed reactions. Additionally, there is potential for the development of new pharmaceuticals and agrochemicals based on (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol. Further research is needed to fully understand the potential applications of this compound.
Conclusion
In conclusion, (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is a versatile chemical compound with a wide range of scientific research applications. Its synthesis method is relatively simple, and it has low acute toxicity. While the mechanism of action of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is not well understood, it is believed to be a useful chiral auxiliary and ligand in various reactions. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
The synthesis of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol involves the reaction of 3-Fluoropyridine-6-carbaldehyde with (S)-(+)-2-methyl-1,3-propanediol in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yields. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a ligand in metal-catalyzed reactions, which are important in organic synthesis. Additionally, it is used in the synthesis of chiral auxiliaries, which are important in asymmetric synthesis.
Propiedades
IUPAC Name |
(2S)-3-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(6-12)4-8-2-3-9(10)11-5-8/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFELPDPUFLRB-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=C(C=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=C(C=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2881718.png)
![N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2881720.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2881721.png)
![N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2881723.png)
![4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2881726.png)
![ethyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetate](/img/structure/B2881728.png)

![Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2881732.png)



![4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2881738.png)
![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]piperidin-2-one](/img/structure/B2881739.png)
![3-(4-chlorophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2881740.png)